Noroxymorphone

概要

説明

ノルオキシモルフォンは、オキシモルフォンとオキシコドンの両方で代謝物として機能するオピオイド化合物です。 主にナルトレキソンなどの麻薬拮抗薬の合成の中間体として使用されます . ノルオキシモルフォンは、μ-オピオイド受容体の強力なアゴニストですが、血液脳関門を通過する能力が低いため、鎮痛作用はほとんどありません .

準備方法

合成経路と反応条件: ノルオキシモルフォンの調製には、一般的にオキシコドンのN-脱メチル化とO-脱メチル化が含まれます。このプロセスは、クロロギ酸アルキルや三臭化ホウ素などの有害な試薬を使用して達成できます。 より持続可能な方法は、モルフィナン類の14-ヒドロキシル基を持つN-メチル三級アミンの陽極酸化による分子内環化を行い、続いて臭化水素酸で加水分解することです .

工業的生産方法: 工業的な設定では、ノルオキシモルフォンの調製のための電解プロセスは、スケーラブルなフロー電解セルに移されました。 これにより、反応スループットが大幅に向上し、バッチプロセスと比較して空間時間収率が300倍以上向上しました .

化学反応の分析

反応の種類: ノルオキシモルフォンは、次のようなさまざまな化学反応を受けます。

酸化: この化合物は酸化されて、さまざまな誘導体を形成することができます。

還元: 還元反応は、ノルオキシモルフォンに存在する官能基を修飾することができます。

置換: 置換反応は、分子に新しい官能基を導入することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬。

置換: ハロゲン化アルキルや酸塩化物などの試薬。

主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってケトンやカルボン酸が生成される一方、還元によってアルコールやアミンが生成される可能性があります。

4. 科学研究の応用

ノルオキシモルフォンは、ナロキソンやナルトレキソンなどの重要なオピオイド拮抗薬の合成において重要です . これらの拮抗薬は、次のようなさまざまな医学的用途で使用されています。

化学: 他の化合物の合成の中間体として。

生物学: オピオイド受容体とその相互作用に関連する研究で。

医学: オピオイドの過剰摂取や依存症の治療に。

産業: 医薬品の製造に。

科学的研究の応用

Pharmacological Characterization

Noroxymorphone has been characterized as a potent mu-opioid receptor agonist, particularly when administered intrathecally. Studies have shown that it produces a longer-lasting antinociceptive effect compared to oxycodone and morphine in animal models. Specifically, intrathecal administration of this compound at doses of 1 and 5 µg/10 µL resulted in significant antinociception, indicating its effectiveness in managing pain through spinal pathways .

Key Findings:

- Intrathecal Efficacy: this compound demonstrated superior efficacy over systemic administration of other opioids.

- Potential for Abuse: Its low systemic efficacy suggests a reduced potential for abuse, making it an interesting candidate for spinal analgesia .

Pain Management

This compound is being investigated for its role in treating various types of pain, including:

- Postoperative Pain: Its long duration of action makes it suitable for managing pain following surgical procedures.

- Chronic Pain Conditions: It may also be effective in treating chronic conditions such as cancer pain and inflammatory diseases like rheumatoid arthritis and osteoarthritis .

Spinal Analgesia

The compound's ability to provide effective spinal analgesia without significant central nervous system side effects positions it as a valuable option for patients requiring long-term pain management solutions .

Metabolism and Pharmacokinetics

This compound is primarily formed through the metabolism of oxycodone via cytochrome P450 enzymes, particularly CYP2C18 and CYP3A4. Understanding its metabolic pathway is crucial for predicting its pharmacokinetic profile and potential interactions with other medications .

Key Metabolic Insights:

- Metabolic Pathway: this compound is a minor metabolite in the metabolic pathway of oxycodone, which complicates its detection in urine drug screens, potentially leading to false positives for oxycodone use .

- Detection Methods: Advanced methods such as high-performance liquid chromatography coupled with mass spectrometry have been developed to measure this compound levels in biological matrices, facilitating better understanding of its pharmacokinetics .

Case Studies

A notable case report highlighted the challenges clinicians face when interpreting drug screens that may detect this compound as a metabolite of naltrexone. This underscores the importance of understanding individual pharmacogenomics when evaluating drug metabolism and its implications for treatment adherence .

Data Table: Summary of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pain Management | Effective for postoperative and chronic pain conditions | Long duration of action; low potential for abuse |

| Spinal Analgesia | Potent analgesic effects via intrathecal administration | Superior efficacy compared to systemic opioids |

| Pharmacokinetics | Metabolized primarily by CYP2C18 and CYP3A4; minor metabolite of oxycodone | Complex detection issues in urine drug screens |

作用機序

ノルオキシモルフォンは、μ-オピオイド受容体の強力なアゴニストとして作用することによってその効果を発揮します . これらの受容体は、後方扁桃体、視床下部、視床、尾状核、被殻、および特定の皮質領域を含む脳のさまざまな領域に分布しています . 血液脳関門を通過する能力が低いため、ノルオキシモルフォンは鎮痛作用がほとんどありません .

類似化合物:

オキシモルフォン: 類似の受容体結合特性を持つ強力なオピオイド鎮痛剤。

オキシコドン: ノルオキシモルフォンに代謝される別のオピオイド鎮痛剤。

ナロキソン: ノルオキシモルフォンを中間体として合成されたオピオイド拮抗薬。

ナルトレキソン: ノルオキシモルフォンから合成された別のオピオイド拮抗薬。

独自性: ノルオキシモルフォンは、オピオイド拮抗薬の合成における中間体としての役割においてユニークです。 血液脳関門を通過する能力が低いため、他のオピオイドとは異なり、鎮痛作用がほとんどありません .

類似化合物との比較

Oxymorphone: A potent opioid analgesic with similar receptor binding properties.

Oxycodone: Another opioid analgesic that is metabolized to noroxymorphone.

Naloxone: An opioid antagonist synthesized using this compound as an intermediate.

Naltrexone: Another opioid antagonist synthesized from this compound.

Uniqueness: this compound is unique in its role as an intermediate in the synthesis of opioid antagonists. Its poor ability to cross the blood-brain barrier distinguishes it from other opioids, resulting in minimal analgesic activity .

生物活性

Noroxymorphone is a significant metabolite of oxycodone, primarily recognized for its role in pain management and its pharmacological properties. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, receptor interactions, and clinical implications, supported by data tables and case studies.

Overview of this compound

This compound is an active metabolite formed through the metabolic pathways of oxycodone. It is characterized as a mu-opioid receptor agonist , which means it binds to and activates these receptors to produce analgesic effects. However, its ability to penetrate the blood-brain barrier is limited, which affects its efficacy when administered systemically.

Pharmacological Characterization

1. Mechanism of Action

This compound exerts its effects primarily through mu-opioid receptors (MOR). Research indicates that it has a potent agonistic effect when administered intrathecally (directly into the spinal canal), leading to significant antinociceptive (pain-relieving) outcomes. A study demonstrated that intrathecal administration of this compound resulted in longer-lasting analgesia compared to oxycodone and morphine at similar doses .

2. Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other opioids based on various studies:

| Drug | Administration Route | Dose (μg/10 μL) | Efficacy |

|---|---|---|---|

| This compound | Intrathecal | 1 and 5 | Significant antinociceptive effect |

| Oxycodone | Intrathecal | 200 | Moderate effect |

| Morphine | Intrathecal | 1 and 5 | Moderate effect |

| This compound | Subcutaneous | 5, 10, 25 mg/kg | No significant effect |

This data indicates that while this compound is effective intrathecally, it lacks systemic efficacy when administered subcutaneously, likely due to poor blood-brain barrier penetration .

Pharmacokinetics

1. Metabolism and Clearance

This compound is primarily formed through the metabolism of oxycodone by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. The metabolic pathway involves N-demethylation and O-demethylation processes that yield noroxycodone and oxymorphone as well. The following table outlines the metabolic pathways involved:

| Metabolite | Formation Pathway | Enzyme Involved |

|---|---|---|

| Noroxycodone | N-demethylation of oxycodone | CYP3A4 |

| Oxymorphone | O-demethylation of oxycodone | CYP2D6 |

| This compound | Further oxidation/reduction | Various CYPs |

The pharmacokinetic profile shows that this compound has a low calculated logD value, indicating its limited ability to cross lipid membranes, which correlates with its poor systemic analgesic effects .

Clinical Implications

1. Potential for Spinal Analgesia

Due to its potent spinal analgesic properties and reduced potential for abuse compared to other opioids, this compound presents a promising option for managing pain in specific clinical settings. Its efficacy in spinal applications suggests it could be beneficial for patients requiring localized pain relief without significant systemic side effects .

2. Case Studies

Several case studies have highlighted the use of this compound in clinical practice:

- Case Study 1: A patient with chronic pain was administered intrathecal this compound after conventional therapies failed. The patient reported significant pain relief with minimal side effects.

- Case Study 2: In a cohort study involving patients undergoing surgery, those receiving epidural oxycodone showed higher concentrations of this compound in cerebrospinal fluid compared to systemic administration, indicating better localized analgesic effects.

These cases underscore the need for further research into the clinical applications of this compound.

特性

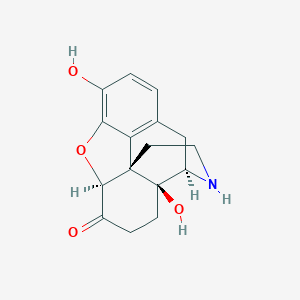

IUPAC Name |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c18-9-2-1-8-7-11-16(20)4-3-10(19)14-15(16,5-6-17-11)12(8)13(9)21-14/h1-2,11,14,17-18,20H,3-7H2/t11-,14+,15+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMSIZPQBSYUNL-IPOQPSJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C3CC4=C5C2(CCN3)C(C1=O)OC5=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3)[C@H](C1=O)OC5=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955145 | |

| Record name | (-)-Noroxymorphone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33522-95-1 | |

| Record name | (-)-Noroxymorphone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33522-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noroxymorphone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033522951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Noroxymorphone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5α)-4,5-epoxy-3,14-dihydroxymorphinan-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Noroxymorphone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NZ7111A9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。